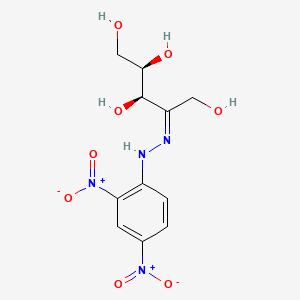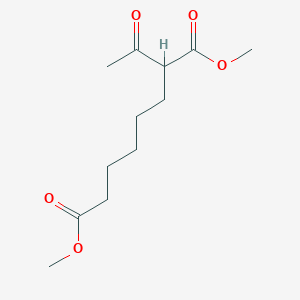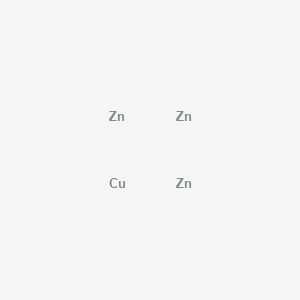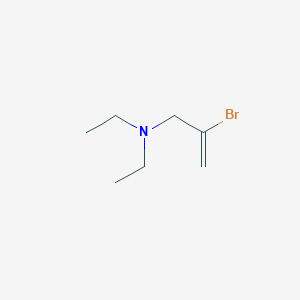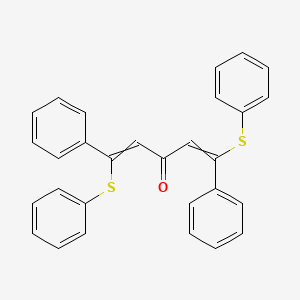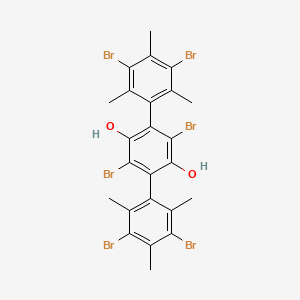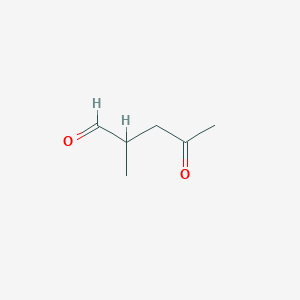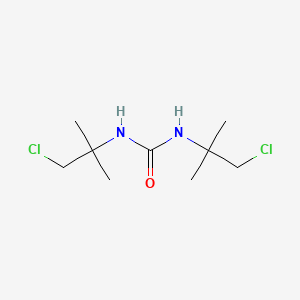
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is a chemical compound with the molecular formula C9H18Cl2N2O It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea typically involves the reaction of 1-chloro-2-methylpropan-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted urea derivatives.
Hydrolysis: Production of amine and urea derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)guanidine
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)thiourea
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)carbamate
Uniqueness
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
13991-71-4 |
|---|---|
Molekularformel |
C9H18Cl2N2O |
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
1,3-bis(1-chloro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H18Cl2N2O/c1-8(2,5-10)12-7(14)13-9(3,4)6-11/h5-6H2,1-4H3,(H2,12,13,14) |
InChI-Schlüssel |
XMGKJNXPMLOQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)NC(=O)NC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


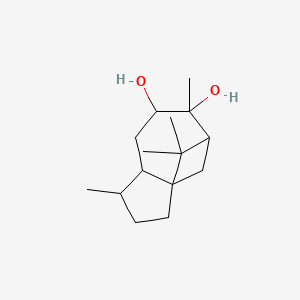
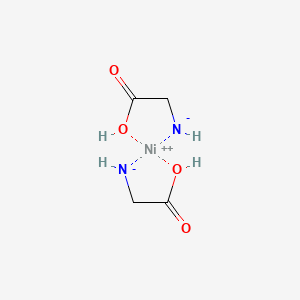
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

